2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)-
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Overview
Description
2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- is a chemical compound with the molecular formula C15H10Cl2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- typically involves the reaction of 5-chlorosalicylaldehyde with 4-chlorobenzyl chloride in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction leads to the formation of an alcohol .
Scientific Research Applications
2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-ethylbenzofuran
- 2-Furyl(phenyl)methanol
- Alpha-Methyl-2-benzofuranmethanol
Uniqueness
2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83806-33-1 |
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Molecular Formula |
C15H10Cl2O2 |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)-(4-chlorophenyl)methanol |
InChI |
InChI=1S/C15H10Cl2O2/c16-11-3-1-9(2-4-11)15(18)14-8-10-7-12(17)5-6-13(10)19-14/h1-8,15,18H |
InChI Key |
QNGCOUPEVFEADA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC3=C(O2)C=CC(=C3)Cl)O)Cl |
Origin of Product |
United States |
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